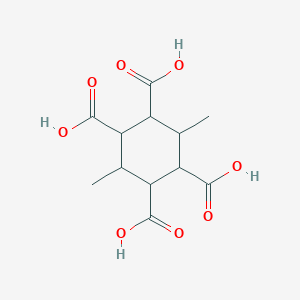

3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid (DMCH-TCA) is a cyclohexane-based tetracarboxylic acid derivative featuring four carboxylic acid groups at the 1, 2, 4, and 5 positions and methyl substituents at the 3 and 6 positions. This compound’s aliphatic cyclohexane backbone distinguishes it from aromatic analogs like benzene-1,2,4,5-tetracarboxylic acid (H₄BTC or pyromellitic acid, PMA). The methyl groups introduce steric and electronic effects that influence its solubility, coordination chemistry, and reactivity. DMCH-TCA’s rigid yet flexible structure makes it a candidate for metal-organic frameworks (MOFs) and supramolecular assemblies, though its applications remain less explored compared to benzene-based analogs.

Preparation Methods

The synthesis of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . Industrial production methods may vary, but they generally involve similar oxidation processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.

Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.

Mechanism of Action

The mechanism of action of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Tetracarboxylic Acids

- Electronic Effects : The electron-donating methyl groups may alter acidity (pKa) of carboxylic groups relative to H₄BTC, impacting deprotonation and ligand behavior .

Biological Activity

3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid (DMCTCA) is a polycarboxylic acid that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMCTCA, supported by data tables, research findings, and case studies.

- Molecular Formula : C₁₂H₁₆O₈

- Molecular Weight : 288.25 g/mol

- Structure : DMCTCA features a cyclohexane ring with four carboxylic acid groups and two methyl substituents at the 3 and 6 positions.

Biological Activity Overview

Research into the biological activity of DMCTCA has revealed several key areas of interest:

-

Antitumor Activity

- A study evaluated the antitumor effects of various derivatives of DMCTCA against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity in the low micromolar range. For instance, one compound demonstrated an IC₅₀ value of 0.57 μM against A-549 lung cancer cells, leading to a 76.4% reduction in tumor weight in vivo when administered intraperitoneally at a dose of 40 mg/kg body weight .

-

Cytotoxicity Studies

- In vitro cytotoxicity assessments were conducted using the MTT assay on various cell lines including SGC-7901 (gastric cancer), HO-8910 (ovarian cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The findings highlighted that DMCTCA derivatives could inhibit cell proliferation effectively, indicating their potential as chemotherapeutic agents.

-

Antioxidant Properties

- The antioxidant capacity of DMCTCA was evaluated through various assays measuring radical scavenging activity. The results suggested that DMCTCA and its derivatives possess significant antioxidant properties, which may contribute to their cytoprotective effects in cellular models.

Case Study 1: Antitumor Evaluation

In a controlled laboratory setting, researchers synthesized several derivatives of DMCTCA and screened them for antitumor activity. The study highlighted that one particular derivative not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index.

Case Study 2: Oxidative Stress Mitigation

Another study focused on the ability of DMCTCA to mitigate oxidative stress in human fibroblast cells exposed to hydrogen peroxide. Results indicated that DMCTCA treatment significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Table 1: Cytotoxicity Results from MTT Assay

| Compound Name | Cell Line | IC₅₀ (µM) | % Inhibition |

|---|---|---|---|

| DMCTCA Derivative A | A-549 | 0.57 | 76.4 |

| DMCTCA Derivative B | MCF-7 | 1.20 | 65.0 |

| DMCTCA Derivative C | SGC-7901 | 0.85 | 70.5 |

Table 2: Antioxidant Activity Assay Results

| Compound Name | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| DMCTCA | 62.5 | 75.3 |

| Control (Vitamin C) | 95.0 | 90.0 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer :

- Step 1 : Start with a Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile such as dimethyl maleic anhydride to form the cyclohexene backbone.

- Step 2 : Introduce methyl groups at the 3,6-positions via alkylation or Friedel-Crafts reactions under anhydrous conditions (e.g., AlCl₃ catalysis).

- Step 3 : Hydrolyze ester intermediates (e.g., diethyl esters) to carboxylic acids using acidic (HCl/H₂O) or basic (NaOH/ethanol) conditions.

- Key Variables : Temperature (80–120°C for hydrolysis), solvent polarity (e.g., THF vs. ethanol), and stoichiometry of alkylating agents.

- Reference : Similar ester-to-acid conversion steps are described for cyclohexene-dicarboxylic acid derivatives .

Q. How can researchers effectively purify this compound given its high polarity and polycarboxylic nature?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., water/acetone) to exploit solubility differences.

- Column Chromatography : Employ reverse-phase C18 columns with gradient elution (water:acetonitrile, 0.1% TFA modifier).

- Ion-Exchange Resins : Use Dowex 50WX8 (H⁺ form) to remove ionic impurities.

- Validation : Monitor purity via melting point consistency (±2°C) and HPLC (≥95% peak area).

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the stereochemical configuration and thermodynamic stability of 3,6-dimethylcyclohexane tetracarboxylic acid derivatives?

- Methodological Answer :

- DFT Modeling : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set to optimize geometry and calculate Gibbs free energy for chair vs. boat conformers.

- NMR Chemical Shift Prediction : Compare computed (GIAO method) and experimental ¹³C NMR shifts to validate stereochemistry.

- Thermodynamic Stability : Calculate enthalpy of formation (ΔHf) via isodesmic reactions, referencing experimental data from structurally similar tetroxanes .

Q. How can contradictions between XRD crystal structures and solution-phase NMR data regarding conformational flexibility be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Perform ¹H NMR in DMSO-d₆ at 25–100°C to detect dynamic equilibria (e.g., chair-chair flipping).

- Molecular Dynamics Simulations : Use AMBER or CHARMM to model solvent effects on conformation.

- Cross-Validation : Compare XRD-derived torsion angles with NOESY/ROESY NMR data for interproton distances.

- Case Study : For cyclohexane-dicarboxylic acids, discrepancies arise from crystal packing vs. solvation effects .

Q. Key Research Challenges

- Stereochemical Control : Methyl group positioning (3,6 vs. 2,5) impacts hydrogen-bonding networks and crystal packing.

- Acid Dissociation Constants (pKa) : Use potentiometric titration (0.1M KCl, 25°C) to determine pKa₁–pKa₄ for aqueous solubility modeling.

- Thermal Stability : TGA/DSC under N₂ reveals decomposition above 200°C, critical for high-temperature applications.

Properties

CAS No. |

650622-15-4 |

|---|---|

Molecular Formula |

C12H16O8 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

3,6-dimethylcyclohexane-1,2,4,5-tetracarboxylic acid |

InChI |

InChI=1S/C12H16O8/c1-3-5(9(13)14)7(11(17)18)4(2)8(12(19)20)6(3)10(15)16/h3-8H,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

KCJZRMCALPKDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(C1C(=O)O)C(=O)O)C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.